molecular formula C15H20N2O4S B054302 Thionapthene-2-carboxylic acid-lysine CAS No. 119979-98-5

Thionapthene-2-carboxylic acid-lysine

Cat. No. B054302
M. Wt: 324.4 g/mol
InChI Key: OIRWVCFHDZVOIC-ZSCHJXSPSA-N
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Description

Thionapthene-2-carboxylic acid-lysine (TNLY) is a compound that has been studied for its effects on serum calcium concentration . It’s also known as thionapthene-2-carboxylic acid lysine salt .

Scientific Research Applications

  • Antihypercalcemic Agent : Thionapthene-2-carboxylic acid lysine salt (TNLY) was found to significantly decrease serum calcium concentration in rats, indicating its potential as an antihypercalcemic agent. This effect was sustained for 96 hours or longer, suggesting its efficacy in treating hypercalcemic disorders (Decker et al., 2007).

  • Peptide Synthesis : A study demonstrated that lysine thioacids can undergo coupling with aminonitriles in neutral water to afford peptides in near-quantitative yield, suggesting a role for lysine in prebiotic chemistry and the origins of life (Thoma & Powner, 2023).

  • Gene Delivery : The combination of ε-oligolysines with cationic lipid DOTAP and plasmid DNA resulted in high transfection efficiency in gene delivery applications, surpassing that of DOTAP alone (Yan et al., 2012).

  • Metabolic Engineering for Lysine Production : Modifications in the tricarboxylic acid (TCA) cycle of Corynebacterium glutamicum resulted in over 40% improvement in lysine production, suggesting applications in biotechnological production of lysine (Becker et al., 2009).

  • Inhibitory Effects on Blood Clot Lysis : Lysine analogues such as epsilon-aminocaproic acid and trans-4-amino-methyl cyclohexane carboxylic acid were found effective in inhibiting clot lysis induced by tissue plasminogen activator, suggesting their potential use in preventing excessive bleeding in certain coagulopathies (Krishnamurti et al., 1994).

  • Antibacterial and Biocompatible Composites : Graphene derivative-poly-L-lysine composites were found to inhibit bacterial growth while supporting human cell growth, indicating their dual functionality in medical applications (Some et al., 2012).

Safety And Hazards

The safety data sheet for L-Lysine, a component of Thionapthene-2-carboxylic acid-lysine, suggests that it should be handled with care. In case of eye contact, rinse immediately with plenty of water. If ingested, do not induce vomiting and get medical attention .

Future Directions

Thionapthene-2-carboxylic acid-lysine has been suggested as a potent antihypercalcemic agent that warrants further testing for use in the treatment of hypercalcemic disorders . This indicates potential future directions for research and application of this compound.

properties

IUPAC Name

1-benzothiophene-2-carboxylic acid;(2S)-2,6-diaminohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S.C6H14N2O2/c10-9(11)8-5-6-3-1-2-4-7(6)12-8;7-4-2-1-3-5(8)6(9)10/h1-5H,(H,10,11);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRWVCFHDZVOIC-ZSCHJXSPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20923166
Record name 1-Benzothiophene-2-carboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thionapthene-2-carboxylic acid-lysine

CAS RN

119979-98-5
Record name Thionapthene-2-carboxylic acid-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119979985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzothiophene-2-carboxylic acid--lysine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20923166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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